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Introduction to Lanthanide Clusters and Their
Classification

Lanthanide-based clusters represent an emerging class of molecular materials that bridge the gap between
single metal complexes and solid-state compounds, offering unique opportunities for tailoring materials
with specific functional properties. These clusters are composed of multiple lanthanide ions arranged in
precise geometrical configurations, often connected through various bridging ligands or direct metal-metal
bonds. The interest in these systems stems from the distinctive electronic configurations of lanthanide ions,
characterized by their partially filled 4f orbitals that are effectively shielded by outer 5s and 5p orbitals. This
shielding results in sharp emission bands, long luminescence lifetimes, and characteristic magnetic

behavior that differ significantly from transition metal systems.

The classification of lanthanide clusters is primarily based on their nuclearity (number of metal atoms),
structural geometry, and metal composition. In terms of nuclearity, these clusters range from low-
nuclearity systems (2-10 metal atoms) to high-nuclearity clusters (often called "giant clusters") containing
dozens to hundreds of metal atoms. For instance, impressive examples include {Gd140}, {Nd104}, and
{Er60} clusters that approach the dimensions of ultrasmall nanoparticles while maintaining molecular

uniformity [1]. Structurally, these clusters form diverse architectures including ring-shaped, star-shaped,
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cage-shaped, spherical, and tubular configurations, each imparting distinct properties to the material [2].

Regarding metal composition, we distinguish between homometallic clusters (containing only one type of

lanthanide) and heterometallic clusters (incorporating different lanthanides or combining lanthanides with

transition metals), with the latter offering enhanced tunability of properties through controlled metal

composition [3].

Table: Classification of Lanthanide Clusters Based on Structural Properties

Classification
Basis

Cluster Types

Representative
Examples

Key Characteristics

Nuclearity

Structural
Geometry

Metal
Composition

Low-nuclearity (2-10
metals)

Medium-nuclearity (11-
30 metals)

High-nuclearity (>30

metals)

Ring-shaped

Cage-shaped

Spherical

Tubular

Homometallic

Heterometallic Ln-Ln'

{Ln2}, {Ln5}

{Ln30}

{Gd140}, {Nd104},

{Er60}

{Gd140}

{Gd27}, {Ln30}

{Gd104}

{Dy72}

{Er60}

{YD/Er clusters}

Well-defined coordination,
simpler structures

Intermediate properties

Approaching nanoparticle

dimensions

Open structures with central
cavities

Enclosed structures capable of
guest encapsulation

Closed, compact architectures

Elongated, channel-containing
structures

Uniform metal centers, simpler
energy transfer

Tunable luminescence and
magnetic properties

Ln-TM (lanthanide- {Ni36Gd102}, Combined f-d electronic
transition metal) {Gd95C060} properties
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Comparative Analysis of Structural Properties

Coordination Numbers and Geometrical Trends

The coordination environment of lanthanide ions within clusters exhibits distinctive patterns across the
lanthanide series, primarily influenced by the well-known lanthanide contraction phenomenon. Systematic
analysis of lanthanide complexes reveals a clear trend in coordination numbers (CN), decreasing from an
average of 8.7 for early lanthanides (La) to approximately 7.3 for later lanthanides (Lu). This trend reflects
the progressive ionic radius reduction across the series, which amounts to approximately 20 pm for Ln3*
ions from La to Lu [4]. The contraction significantly affects the spatial requirements of lanthanide ions,
consequently influencing their preferred coordination numbers and the overall cluster architecture. This
phenomenon has profound implications for cluster stability and properties, as the decreasing ionic radius
enhances charge density, potentially strengthening metal-ligand bonds but also increasing steric constraints

within polynuclear assemblies.

The distribution of donor atoms in lanthanide cluster coordination spheres follows characteristic patterns,
with oxygen atoms predominating (comprising ~65% of organic and ~35% of inorganic donors), followed
by carbon atoms (primarily from cyclopentadienyl ligands), and nitrogen atoms (mostly sp? hybridized in
aromatic systems like phenanthroline). Collectively, these three elements constitute approximately 95% of all
donor atoms in lanthanide complexes [4]. Interestingly, the relative contribution of carbon and nitrogen
donors increases for heavier lanthanides like Yb and Lu, reflecting their adaptability to tighter coordination
environments. The geometrical preferences also evolve across the series, with light lanthanides (La-Nd)
favoring CN=9 as the most common coordination, while heavier lanthanides (from Sm onward) prefer

CN=8, reflecting their smaller ionic radii [4].

Structural Diversity and Cluster Formation

The structural diversity of lanthanide clusters is facilitated by the high coordination numbers (typically 6-
13) and flexible coordination geometries afforded by lanthanide ions, which exceed those typically
available for transition metals (usually 4-6) [5]. This flexibility enables the formation of complex
architectures through various synthetic approaches, including ligand-controlled hydrolysis (LCH), anion-

template (AT) methods, and increasingly through multidentate chelating coordination (MCC) strategies
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[2]. The LCH method manipulates the hydrolysis of Ln(III) ions with suitable ligands, generating hydroxyl
intermediate templates of different shapes that aggregate into clusters. Common intermediates include
{Ln2(p2-OH)} (linear), {Ln3(p3-OH)} (triangular), {Lna(p3-OH)a} (tetrahedral), and {Lne(p3-OH)s(ps-O)}

(octahedral) configurations [2].

The AT method utilizes anions (Cl~, Br—, I=, CO32~, NO3~, OAc~, ClO47) to balance the positive charges on
concentrated Ln(III) ions, serving as inducing templates for cluster formation [2]. More recently, the MCC
approach has gained prominence, employing multidentate chelating ligands (Schiff bases, acylhydrazone
ligands) with strong chelating ability, various coordination modes, and changeable coordination
configurations to rapidly capture and stabilize Ln(III) ions into defined cluster architectures [2]. This method
has enabled the discovery of various cluster self-assembly mechanisms (SAM), including out-to-in growth,
circular growth, linear growth, and planar epitaxial growth, providing unprecedented control over cluster

formation.

Table: Structural Parameters Across the Lanthanide Series

. lonic Average Most Common .

Atomic . L L First Shell
Element Radius Ln** Coordination Coordination .

Number Distance (A)

(pm) Number Number

La 57 103.0 8.66-8.70 9 2.61-2.62
Ce 58 102.0 8.60-8.64 9 2.60-2.61
Pr 59 99.0 8.50-8.54 9 2.58-2.59
Nd 60 98.3 8.45-8.49 9 2.57-2.58
Pm 61 97.0 8.40-8.44 9 2.56-2.57
Sm 62 95.8 8.30-8.34 8 2.54-2.55
Eu 63 94.7 8.20-8.24 8 2.52-2.53
Gd 64 93.8 8.10-8.14 8 2.50-2.51
Thb 65 92.3 7.95-7.99 8 2.48-2.49
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. lonic Average Most Common .

Atomic ) S o First Shell
Element Radius Ln** Coordination Coordination .

Number Distance (A)

(pm) Number Number

Dy 66 91.2 7.85-7.89 8 2.46-2.47
Ho 67 90.1 7.75-7.79 8 2.44-2.45
Er 68 89.0 7.65-7.69 8 2.42-2.43
Tm 69 88.0 7.55-7.59 8 2.40-2.41
Yb 70 86.8 7.40-7.44 8 2.38-2.39
Lu 71 86.1 7.33-7.41 8 2.41-2.42

Optical Properties and Energy Transfer Mechanisms

Luminescence Characteristics Across Lanthanide Series

The luminescence behavior of lanthanide clusters is characterized by sharp emission lines, long lifetimes
(microseconds to milliseconds), and large Stokes shifts, properties originating from electronic transitions
within the partially filled 4f orbitals [1]. These 4f-4f transitions are parity-forbidden by Laporte's rule,
resulting in low absorption cross-sections, but become "less forbidden" when lanthanide ions occupy non-
centrosymmetric coordination environments that mix electronic and vibrational wavefunctions [1]. The
characteristic emissions of Ln3* ions span from ultraviolet to near- and mid-infrared regions, with each ion
exhibiting a distinctive "fingerprint" emission profile due to the shielded nature of 4f orbitals. For instance,
Eud* displays strong red emission, Th3* gives green emission, Yb3* and Er* are prominent for near-infrared

and upconversion emissions, while ions like Gd3* exhibit UV emission [1].

The luminescence efficiency heavily depends on the effectiveness of energy transfer processes, particularly
the antenna effect (ligand-mediated intramolecular energy transfer), where organic ligands with large
absorption cross-sections absorb light and transfer energy to Ln3* ions [1]. For efficient ligand-to-Ln3*

energy transfer, two critical conditions must be met: (1) an efficient intersystem crossing process requiring
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an energy gap of at least 5000 cm~! between the ligand Si1 and Ta states, and (2) an optimal gap of 2500-
4000 cm~! between the ligand T1 state and Ln3* emitter level to ensure efficient energy transfer while
minimizing back energy transfer [1]. These requirements make certain lanthanides more suitable for specific

ligand systems, creating variations in luminescence efficiency across the series.

Upconversion and Heterometallic Enhancement

Upconversion (UC), an anti-Stokes process where sequential absorption of multiple low-energy photons
produces higher-energy emission, represents one of the most valuable optical phenomena in lanthanide
clusters [1]. This process can occur through mechanisms such as excited-state absorption (ESA), energy
transfer upconversion (ETU), and cooperative upconversion (CUC). Efficient UC requires precise control
of energy transfer between lanthanide ions, making heterometallic clusters particularly effective UC
materials [1]. For example, Yb3*-sensitized clusters with Er3* or Tm3* activators demonstrate efficient near-
infrared to visible UC, with performance directly correlated to the cluster nuclearity and spatial

arrangement of the donor and acceptor ions.

The following diagram illustrates key energy transfer pathways in lanthanide clusters:
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Heterometallic clusters demonstrate significant advantages in optical applications due to their capacity for
optimized energy transfer between different lanthanide ions. The high nuclearity of these systems (often
containing tens to hundreds of metal ions) enables efficient energy migration and transfer processes that are
less effective in mononuclear complexes [1]. This tunability makes heterometallic clusters particularly

valuable for applications requiring specific emission profiles, such as multicolor displays, anti-
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counterfeiting materials, and ratiometric sensing. The presence of different metal centers allows for fine
adjustment of emission color through controlled energy transfer pathways, a feature that has been exploited
in developing advanced luminescent thermometers where the intensity ratio of different emissions serves as

temperature-sensitive readouts [1].

Magnetic Properties and Applications

Magnetic Behavior Across the Lanthanide Series

The magnetic properties of lanthanide clusters derive from the electronic configuration of 4f electrons and
the significant spin-orbit coupling characteristic of lanthanide ions. With the exceptions of La3*, Yb%*, and
Lu3* (which have no unpaired f electrons), lanthanide ions are strongly paramagnetic, with magnetic
moments that largely follow Hund's rules [6]. The magnetic susceptibility increases across the series,
reaching maxima at elements like Gd3* and Tb3*, which possess high numbers of unpaired electrons (7 and 8
unpaired electrons respectively). Gadolinium-based clusters exhibit particularly interesting magnetic
behavior, becoming ferromagnetic below 16°C (Curie point), while other heavier lanthanides (Tb, Dy, Ho,

Er, Tm, Yb) become ferromagnetic at much lower temperatures [6].

The propensity for forming single-molecule magnets (SMMs) varies significantly across the lanthanide
series, with ions like Dy®* and Tb3* demonstrating particularly favorable properties due to their large
magnetic anisotropy and high spin ground states [2]. This magnetic anisotropy arises from the strong spin-
orbit coupling and crystal field effects that create energy barriers for magnetization reversal, leading to
hysteresis of molecular origin. The magnetic properties are strongly influenced by the coordination
geometry and local symmetry around each lanthanide ion, with certain coordination environments
preferentially stabilizing magnetic states with large anisotropy barriers. For instance, dysprosium clusters
with specific coordination geometries have shown record-high effective energy barriers for magnetization

reversal, making them promising candidates for high-density information storage applications [2].

Heterometallic Enhancement of Magnetic Properties
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Heterometallic lanthanide-transition metal (Ln-TM) clusters introduce exciting possibilities for enhancing

magnetic properties through exchange coupling between lanthanide and transition metal ions [3]. These

systems combine the strong magnetic anisotropy of lanthanides with the potentially strong exchange

interactions of transition metals, creating synergistic effects that can lead to improved SMM performance.

Notable examples include {NizeGdio2} and {GdosCoseo} clusters that exhibit both high nuclearity and

interesting magnetic behavior [2] [1]. The direct (or unsupported) metal-metal bonds between f-block and d-

block elements in these compounds are of great interest in terms of bonding theory and can lead to enhanced

magnetic exchange interactions compared to systems with bridging ligands only [3].

The following diagram illustrates the experimental workflow for synthesizing and characterizing lanthanide

clusters:
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The nuclearity and structural arrangement in lanthanide clusters significantly influence their magnetic
behavior. High-nuclearity clusters like {Gdi4o} were initially designed primarily for use as molecular
magnetic coolers [1]. The enhanced magnetocaloric effect in these systems stems from the high density of
magnetic centers and the weak intercenter interactions that facilitate rapid demagnetization upon removal of
magnetic fields. The ability to incorporate both light and heavy lanthanides in heterometallic clusters enables
fine-tuning of magnetic interactions, as light lanthanides (e.g., Ce3*, Nd3*) typically exhibit weaker spin-
orbit coupling compared to heavy lanthanides (e.g., Dy3*, Ho3*, Er*), resulting in different magnetic
anisotropy and exchange interaction strengths [2]. This tunability is particularly valuable for designing
materials with specific magnetic refrigeration capacities or SMM properties tailored to particular operating

temperatures.

Synthesis Methods and Experimental Protocols

Overview of Preparation Techniques

The synthesis of lanthanide clusters employs diverse methodologies, each offering distinct advantages for
controlling nuclearity, structure, and properties. The three primary conventional methods include ligand-
controlled hydrolysis (LCH), anion-template (AT) methods, and increasingly multidentate chelating
coordination (MCC) strategies [2]. The LCH approach manipulates the hydrolysis of Ln(IIl) ions with
suitable ligands, where Ln(III) ions combine with water and participate in hydrolysis to generate hydroxyl
intermediate templates that aggregate into clusters. While this method can produce impressive structures, the
hydrolysis process is difficult to control, generating varied products that complicate mechanistic studies [2].
The AT method overcomes positive charge repulsion among concentrated Ln(III) ions by employing anions
(Cl—, Br—, I7, CO3%7, NO3~, OAc~, ClO47) as charge-balancing templates that induce cluster formation.
Though effective, this method diversifies and complicates reactions due to wide template selectivity and non-

specific generated templates [2].

The multidentate chelating coordination (MCC) method has emerged as a particularly powerful approach,
utilizing ligands with strong chelating ability (Schiff bases, acylhydrazone ligands) that rapidly capture
Ln(III) ions and form clusters through bridging atoms or ionic connections [2]. These bulky multidentate
ligands, typically located at the cluster periphery, protect the cluster nucleus from assault by foreign

molecules, ensuring high solution stability and regular self-assembly. This protective effect enables
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monitoring and exploration of self-assembly mechanisms (SAM) during cluster construction, facilitating
more controlled synthesis [2]. More recently, on-surface coordination under ultrahigh vacuum (UHV)
conditions has demonstrated remarkable efficacy for preparing multi-Ln-containing heterometallic clusters
stabilized by unsupported metal-metal bonds, as exemplified by Au-bridged clusters containing multiple Ce
atoms [3]. This approach provides enhanced reaction controllability in a solvent-free environment, confining

coordination reactions to two dimensions through adsorbate-substrate interactions.

Experimental Protocols for Key Cluster Types

Protocol 1: Synthesis of Homometallic Clusters via MCC Method

e Materials: Ln(lll) salt (typically chloride, nitrate, or triflate), multidentate chelating ligand (Schiff base
or acylhydrazone derivative), base (triethylamine or NaOH), and solvent (acetonitrile, methanol, or
mixture)

e Procedure: Dissolve the Ln(lll) salt (0.1 mmol) and ligand (0.1-0.15 mmol) in 10 mL solvent. Add
base (0.2 mmol) dropwise with stirring. Heat the mixture at 60-80°C for 2-8 hours. Cool slowly to
room temperature, then to 4°C to precipitate crystals. Collect crystals by filtration and wash with cold
solvent [2]

¢ Characterization: Single-crystal X-ray diffraction for structural determination, high-resolution
electrospray mass spectrometry (HRESI-MS) to monitor solution species and self-assembly
mechanisms, elemental analysis, and infrared spectroscopy

Protocol 2: On-Surface Preparation of Heterometallic Ln-TM Clusters

e Materials: Atomically clean Au(111) or Au(100) substrate, molecular ligands (pyridine or nitrile
derivatives), Ln metal source (typically Ce), UHV chamber with evaporation sources

e Procedure: Prepare clean Au substrate through repeated Ar+ sputtering and annealing cycles.
Deposit molecular ligands onto substrate held at room temperature. Evaporate Ln atoms onto ligand-
precovered substrate. For some structures, apply thermal treatment (355-375 K) to induce structural
reorganization [3]

e Characterization: Scanning tunneling microscopy (STM) for structural characterization at atomic
resolution, density functional theory (DFT) calculations to determine bonding and stability, X-ray
photoelectron spectroscopy (XPS) for elemental composition and oxidation states

Protocol 3: Anion-Template Synthesis of High-Nuclearity Clusters

e Materials: Ln(lll) salt, bridging ligands (typically carboxylates or mixed carboxylate/phenanthroline),
anion template (COs2~, NOs~, OAc™), solvent mixture (water/acetonitrile or water/DMF)
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e Procedure: Dissolve Ln(lll) salt (0.1 mmol) in 5 mL water. Prepare separate solution of ligand (0.1
mmol) and anion template (0.05 mmol) in 5 mL acetonitrile. Combine solutions with stirring. Adjust pH
to 6-7 using NaOH or NEts. Transfer to Teflon-lined autoclave and heat at 120°C for 24-48 hours.
Cool slowly to room temperature over 8-12 hours [4]

e Characterization: Single-crystal X-ray diffraction, powder X-ray diffraction to confirm phase purity,
thermogravimetric analysis for stability assessment, magnetic susceptibility measurements

Applications and Performance Characteristics

Technological Applications of Lanthanide Clusters

Lanthanide clusters have found diverse technological applications leveraging their unique structural,
optical, and magnetic properties. In optical applications, they serve as advanced luminescent materials for
lighting, displays, and sensing. Their sharp, characteristic emissions spanning UV to NIR regions enable
applications in anti-counterfeiting materials, where the distinct emission fingerprints of different
lanthanides and their combinations provide enhanced security [1]. Heterometallic clusters have demonstrated
particular utility in luminescent thermometry, where the temperature-dependent intensity ratio of different
emissions enables non-contact temperature sensing with high sensitivity [1]. The efficient upconversion
properties of certain lanthanide pairs (e.g., Yb/Er, Yb/Tm) have been exploited in bioimaging applications,
allowing deep tissue penetration with minimal autofluorescence and photodamage compared to conventional

fluorescence imaging [1].

In magnetic applications, lanthanide clusters have shown exceptional performance as magnetic
refrigerants for cryogenic cooling, with high-nuclearity gadolinium clusters exhibiting significant
magnetocaloric effects due to their high spin ground states and weak magnetic couplings [1]. Clusters
containing anisotropic lanthanides like Dy3* and Tb3* have emerged as promising single-molecule magnets
(SMMs) for potential high-density information storage applications [2]. The catalytic applications of
lanthanide clusters leverage their Lewis acidity and tunable surface properties, with demonstrated efficacy in
various organic transformations, polymerization reactions, and environmental remediation processes [5].
Additionally, their porous structures and chemical stability make certain lanthanide clusters suitable for gas
storage and separation applications, with tunable pore sizes and functionalities enabling selective capture

of specific gases [5].
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Performance Comparison Across Different Metal Centers

Table: Application Performance of Lanthanide Clusters with Different Metal Centers

Application

Optimal
Lanthanide(s)

Key Performance Metrics

Remarks

Luminescent
Thermometry

Upconversion
Emission

Magnetic
Refrigeration

Single-Molecule
Magnets

Chemical
Sensing

Catalysis

Eu/Tb mixed,
Nd/Yb/Er

Yb/Er, Yb/Tm,
Yb/Ho

Gd, Gd/Dy
mixed, Gd/Eu

Dy, Th, Dy/Tb
mixed

Eu, Tb with phen
ligands

Ce, Eu, Yb with
open sites

Relative thermal sensitivity: 1-
5% K~1 at 300K; Temperature
uncertainty: <0.1 K

Upconversion quantum yield:
0.1-5% (NIR to Vis); Efficiency
depends on cluster nuclearity
and protection ligands

Magnetic entropy change: 20-
50 J kgt K™t at 2-5 K;

Effective energy barrier: 100-
800 K; Hysteresis temperature:
<20K

Detection limits for analytes:
nM-uM range; Response time:
seconds to minutes

Turnover frequency: 10-1000
h~1; Substrate selectivity: >90%
for specific reactions

Ratiometric measurement
based on intensity ratio of
different emissions

Core-shell design in
nanoparticles enhances
efficiency; Molecular clusters
offer better uniformity

High nuclearity Gd clusters
show superior performance
at cryogenic temperatures

Anisotropic ions with optimal
coordination geometry show
best performance

Quenching or enhancement
of emission upon analyte
binding

Lewis acidity and redox
activity determine catalytic
performance

The performance characteristics of lanthanide clusters in various applications strongly depend on the
specific metal centers and their combinations. For luminescent applications, clusters incorporating Eu3*
and Tb®* typically show the highest quantum yields in the visible region, while Nd3*, Yb%*, and Er3* are
preferred for near-infrared emissions [1]. The heterometallic approach significantly enhances upconversion

efficiency compared to homometallic systems, as demonstrated by Yb3*-sensitized clusters where Yb3* acts
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as an efficient NIR absorber and transfers energy to emitter ions like Er3* or Tm3* [1]. For magnetic
applications, Gd3*-based clusters dominate magnetocaloric applications due to their large spin ground state
(S = 7/2) and weak magnetic coupling, while Dy3* and Tb3* clusters show superior SMM performance
attributable to their large magnetic anisotropy [2] [1]. The catalytic performance varies across the series,
with Ce3*/Ce** redox pairs particularly effective in oxidation catalysis, while larger lanthanides like La3*

often show higher Lewis acidity beneficial for Lewis acid catalysis [5].

The structural stability of these clusters also varies with metal composition, generally increasing from early
to later lanthanides due to decreasing ionic radii and increasing charge density [4]. This stability trend
influences application suitability in harsh environments, with heavier lanthanide clusters typically exhibiting
superior thermal and chemical stability. The solubility and processability can be tuned through appropriate
ligand selection, with organic-soluble clusters enabling integration into polymer matrices for composite
materials, while water-soluble variants are essential for biological applications [1]. These structure-property-
application relationships provide essential guidance for selecting appropriate lanthanide combinations for

specific technological requirements.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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